molecular formula C22H17Cl2F3N4O4S B2522135 3-chloro-N-[(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethylideneamino]-N-methyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 339016-36-3

3-chloro-N-[(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethylideneamino]-N-methyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No. B2522135
CAS RN: 339016-36-3
M. Wt: 561.36
InChI Key: ACTPXPGTXXMDKH-DBFSUHOCSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a chloro group, a nitro group, a sulfonyl group, and a trifluoromethyl group. These groups can greatly influence the properties and reactivity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group and the sulfonyl group could potentially introduce some interesting structural features, such as resonance or intramolecular hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in it. For example, the nitro group is electron-withdrawing, which could make the molecule more susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the trifluoromethyl group is known to increase the lipophilicity of a compound, which could influence properties like solubility and boiling point .

Scientific Research Applications

Mutagenicity and Carcinogenicity Research

Compounds with similar structural features, particularly those with chloro, nitro groups, and sulfonylmethyl components, have been studied for their mutagenicity. For instance, benzidine analogues, including benzidine-based dyes with similar structural motifs, have been evaluated using the Salmonella/microsome mutagenicity assay. These studies reveal that the mutagenic potential of these compounds is influenced by the presence of halogen or nitro groups, with some being direct-acting mutagens. The research underscores the importance of understanding the mutagenic and carcinogenic potential of chemical compounds, which can inform safety assessments and regulatory decisions (Chung, Chen, & Claxton, 2006).

Synthesis and Structural Analysis

The synthetic routes to complex nitrogen-containing heterocycles, akin to the structure of the chemical , have been explored. Studies detailing the synthesis, spectroscopic, and structural properties of novel substituted compounds provide a foundation for the development of new materials with potential applications in pharmaceuticals, agrochemicals, and materials science. These methodologies could be relevant for the synthesis and characterization of the specified compound, offering insights into its potential functionalities and applications (Issac & Tierney, 1996).

Environmental Impact and Degradation Products

Research on the environmental fate, degradation, and toxicity of chemical warfare agents provides a contextual background for understanding how complex compounds degrade in the environment. This is relevant for assessing the environmental impact of the specified compound and its potential degradation products. Such studies contribute to the field of environmental toxicology and can guide the development of strategies for the mitigation of environmental contamination (Munro et al., 1999).

Mechanism of Action

Without specific context (such as the compound being part of a drug or a catalyst), it’s challenging to predict the exact mechanism of action of this compound .

Future Directions

Future research could involve exploring the reactivity of this compound and its potential uses. For example, it could be interesting to investigate whether this compound has any biological activity or could serve as a precursor to other useful compounds .

properties

IUPAC Name

3-chloro-N-[(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethylideneamino]-N-methyl-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2F3N4O4S/c1-13(29-30(2)21-19(24)10-16(11-28-21)22(25,26)27)14-3-8-20(31(32)33)15(9-14)12-36(34,35)18-6-4-17(23)5-7-18/h3-11H,12H2,1-2H3/b29-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTPXPGTXXMDKH-DBFSUHOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N(C)C1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-1-ethanone N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylhydrazone

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